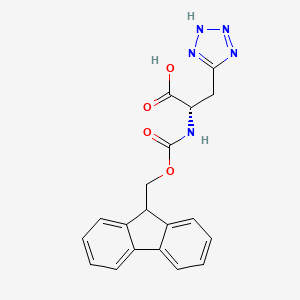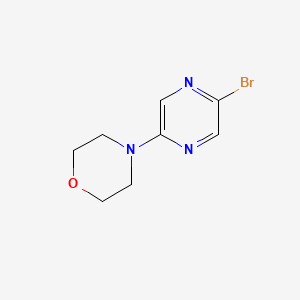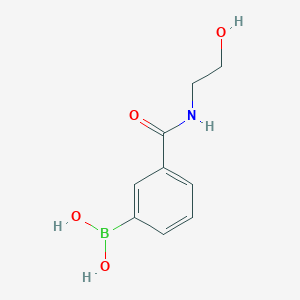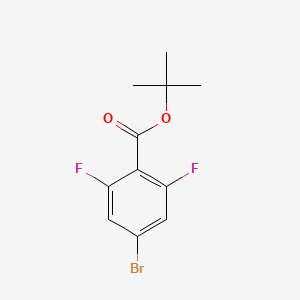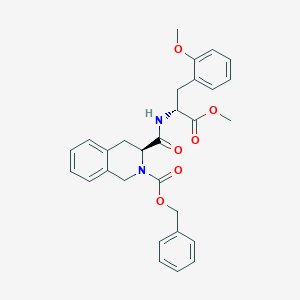
胆囊收缩素-33(人)
描述
Cholecystokinin (CCK) is a crucial gut hormone that plays multiple roles in the body. It regulates gallbladder contraction, pancreatic enzyme secretion, hormone release, and growth. Additionally, CCK influences intestinal motility and satiety . The predominant form of CCK in human plasma and intestine is Cholecystokinin-33 (CCK-33) , which contains 33 amino acid residues. It is carboxyamidated and tyrosyl O-sulfated .
Synthesis Analysis
CCK peptides are primarily produced by I cells in the small intestinal mucosa. These peptides are also expressed in neurons but contribute negligibly to plasma CCK. Pro-CCK undergoes processing at various mono- and dibasic sites to release bioactive forms of different lengths, including CCK-83, CCK-58, CCK-39, CCK-33, CCK-22, and CCK-8. All these forms are carboxyamidated and O-sulfated, making them ligands for the CCK-A receptor .
Molecular Structure Analysis
CCK-33 consists of 33 amino acid residues and is characterized by its carboxyamidated and tyrosyl O-sulfated modifications. Its molecular structure is essential for its biological activity and receptor binding .
Chemical Reactions Analysis
CCK-33 interacts with the CCK-A receptor, triggering downstream signaling pathways. These reactions lead to gallbladder contraction, pancreatic enzyme release, and other physiological effects. The specific chemical reactions involved in CCK-33 binding and activation are complex and involve receptor-ligand interactions .
科学研究应用
受体研究和功能
胆囊收缩素 (CCK),包括其变体 CCK-33,与已被深入研究的特异受体 (CCK1R 和 CCK2R) 相互作用。这些受体是 G 蛋白偶联受体,在各种生理作用中发挥至关重要的作用,是了解 CCK-33 在体内的功能和调控的关键 (Dufresne、Seva 和 Fourmy,2006)。
胃肠道效应和胰酶释放
研究表明,当 CCK-33 注入猪体内时,它可以通过位于胃十二指肠区域的 CCK2 受体刺激胰酶释放。这突出了 CCK-33 在各种哺乳动物物种的胰腺外分泌胰酶中的生理作用 (Rengman、Weström 和 Pierzynowski,2007)。
血浆和肠道丰度
CCK-33 是人血浆和肠道中主要的 CCK 形式。这是通过对人受试者的肠道活检和血浆分析确定的,强调了显着的物种变异和特定分析在 CCK 分子研究中的重要性 (Rehfeld、Sun、Christensen 和 Hillingsø,2001)。
对食物摄入和神经活动的影响
比较 CCK-33 和 CCK-8 的研究表明,CCK-33 在减少食物摄入和刺激肌间神经丛和背迷走神经复合物方面更有效。这强调了 CCK 形式在调节饱腹感和与进食相关的神经活动中的不同功效 (Cooper、Reeve、Abdalla、Moyer、Raboin、Green 和 Sayegh,2008)。
激素和神经内分泌功能
CCK,包括 CCK-33,参与多种神经内分泌功能。它调节下丘脑-垂体-肾上腺轴的功能,并影响醛固酮和糖皮质激素等激素的分泌。这展示了 CCK 在消化系统之外的作用 (Nussdorfer、Spinazzi 和 Mazzocchi,2005)。
肠胰反射和胰岛素分泌
已有文献记录了 CCK-33 通过肠胰反射刺激猪胰腺外分泌胰酶的作用,而不影响内分泌胰岛素分泌。这一发现对于理解胰腺功能的调节具有重要意义 (Rengman、Weström、Ahrén 和 Pierzynowski,2009)。
在健康和疾病中的作用
CCK 在营养物质的摄取、消化和吸收过程中发挥着主要作用,并且在脑和周围神经系统中作为神经调节剂发挥作用。这种理解影响了对 CCK 在人类健康和疾病中的作用的认识 (Liddle,2003)。
与内源性大麻素系统的相互作用
CCK 通过其在中脑导水管周围灰质等区域内的作用调节疼痛和焦虑。这项研究展示了 CCK 如何影响突触传递,突出了它在神经回路调节中的作用 (Mitchell、Jeong、Drew 和 Vaughan,2011)。
心理和行为方面
CCK,包括 CCK-33 等变体,与情绪和行为的调节有关,例如应激反应和攻击性。了解其在这些过程中的作用可以为治疗情绪和焦虑障碍提供见解 (Katsouni、Zarros、Skandali、Tsakiris 和 Lappas,2013)。
阿尔茨海默病的生物标记物
研究表明,CCK,包括 CCK-33,可能是认知和神经完整性的有用标记物,尤其是在阿尔茨海默病的背景下。CCK 水平较高与更好的认知能力和更多的灰质体积相关 (Plagman、Hoscheidt、McLimans、Klinedinst、Pappas、Anantharam、Kanthasamy 和 Willette,2019)。
属性
IUPAC Name |
benzyl (3S)-3-[[(2R)-1-methoxy-3-(2-methoxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c1-35-26-15-9-8-13-22(26)16-24(28(33)36-2)30-27(32)25-17-21-12-6-7-14-23(21)18-31(25)29(34)37-19-20-10-4-3-5-11-20/h3-15,24-25H,16-19H2,1-2H3,(H,30,32)/t24-,25+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUNBFZNOBAEHZ-RPBOFIJWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)OC)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](C(=O)OC)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholecystokinin-33 (human) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



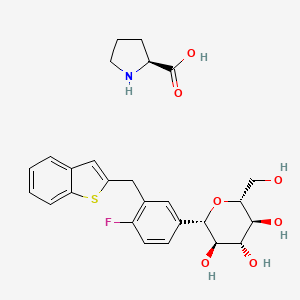
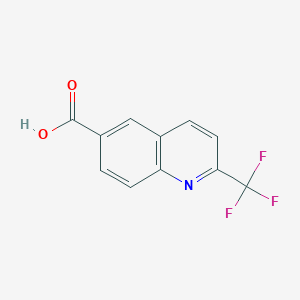
![Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine](/img/structure/B3030758.png)
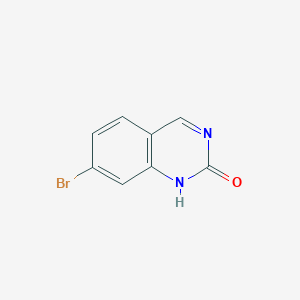
![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)
